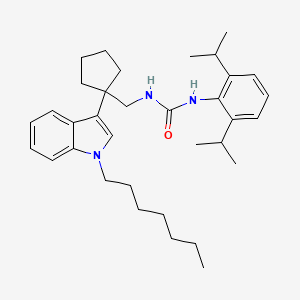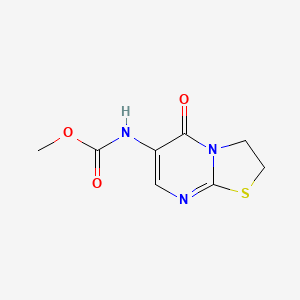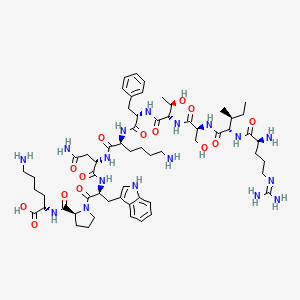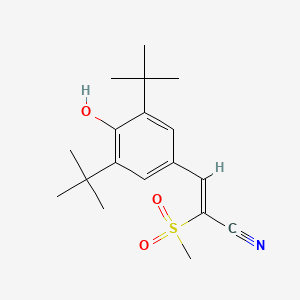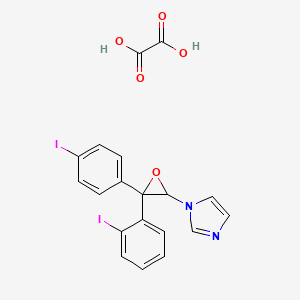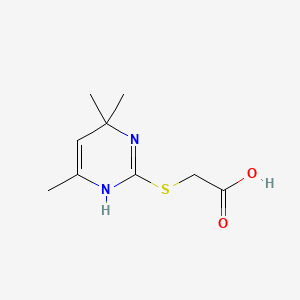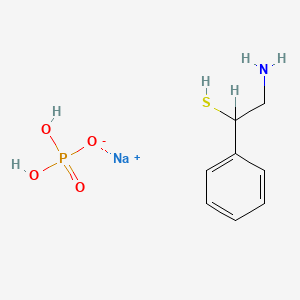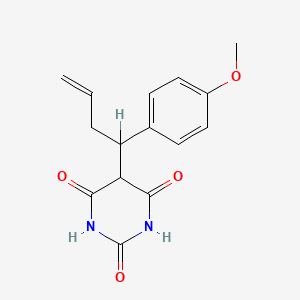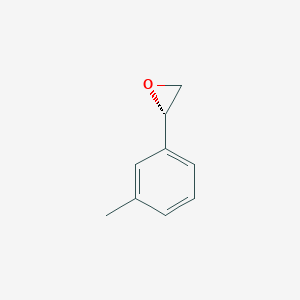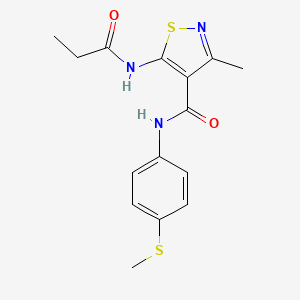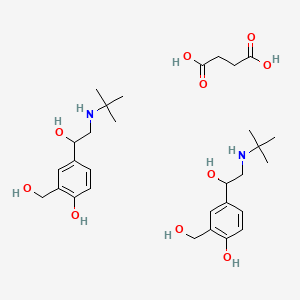
Salgim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salgim is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is recognized for its unique molecular structure and properties, which make it a subject of extensive research and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.
Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Salgim undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.
Major Products:
Applications De Recherche Scientifique
Salgim has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Salgim is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique functionalization and reactivity profile make it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of ongoing research and development.
Propriétés
Numéro CAS |
331284-85-6 |
|---|---|
Formule moléculaire |
C30H48N2O10 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
XXUMOMICYCJWON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



